N-[3-(dimethylamino)propyl]-2-fluorobenzamide
Description
N-[3-(dimethylamino)propyl]-2-fluorobenzamide is an organic compound that features a benzamide core substituted with a fluorine atom at the 2-position and a 3-(dimethylamino)propyl group
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-15(2)9-5-8-14-12(16)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHFSPOJZBPXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-fluorobenzamide typically involves the following steps:
Starting Materials: 2-fluorobenzoic acid and 3-(dimethylamino)propylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 3-(dimethylamino)propylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Nucleophilic Substitution: Substituted benzamides.
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
Chemistry
N-[3-(dimethylamino)propyl]-2-fluorobenzamide is used as a building block in the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the dimethylamino group can improve the solubility and membrane permeability of the compounds.
Industry
In the material science industry, this compound is used in the development of polymers and coatings. Its ability to form stable amide bonds makes it useful in creating durable materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-fluorobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can participate in hydrogen bonding and van der Waals interactions, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]benzamide: Lacks the fluorine atom, which may result in different pharmacokinetic properties.
N-[3-(dimethylamino)propyl]-4-fluorobenzamide: The fluorine atom is positioned differently, potentially altering its interaction with biological targets.
N-[3-(dimethylamino)propyl]-2-chlorobenzamide: Substitution of fluorine with chlorine can affect the compound’s reactivity and stability.
Uniqueness
N-[3-(dimethylamino)propyl]-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties. The combination of the dimethylamino group and the fluorine atom provides a balance of hydrophilicity and lipophilicity, making it a versatile compound in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
